![molecular formula C17H22N4O4S B5660762 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5660762.png)
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide often involves complex reactions that yield structurally diverse molecules. For example, Al-Hourani et al. (2016) described the synthesis of a similar compound, showcasing the intricate steps involved in creating such molecules, from the initial formation of intermediates to the final product, highlighting the complexity and precision required in the synthesis of these compounds (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by detailed X-ray crystallography and molecular docking studies. For instance, the work by Al-Hourani et al. provides insights into the crystalline structure of a closely related compound, revealing how different functional groups contribute to its overall conformation and stability. These structural analyses are crucial for understanding the compound's reactivity and potential interactions with biological targets (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide derivatives can vary widely, depending on the functional groups present and the reaction conditions. The study by Kumar et al. (2020) on a related compound demonstrates the cyclocondensation reaction used to prepare the compound and its evaluation for anti-breast cancer activity, illustrating the compound's reactivity and potential utility in medicinal chemistry (Kumar et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are pivotal for their application in various fields. The detailed structural analysis provided by Al-Hourani et al., including the determination of cell parameters and crystalline structure, offers valuable information on the physical characteristics of these compounds, which can influence their solubility and stability (Al-Hourani et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific enzymes or receptors, are essential for understanding the compound's potential applications. For example, Kumar et al. demonstrated the compound's interaction with the estrogen receptor α(ERα) through molecular docking studies, providing insights into its chemical properties and potential as an anti-cancer agent (Kumar et al., 2020).
Propiedades
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-13-10-15(20(2)19-13)12-18-26(23,24)16-5-3-4-14(11-16)17(22)21-6-8-25-9-7-21/h3-5,10-11,18H,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSWOMSAWUPIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-fluorophenyl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5660680.png)
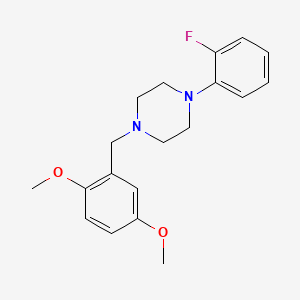
![3-{2-[4-(3-methoxyphenyl)-2-methyl-3-oxo-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5660700.png)
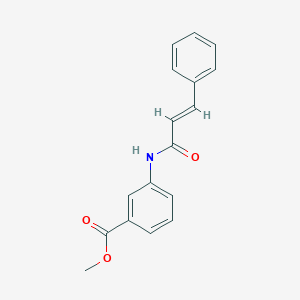
![2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5660727.png)
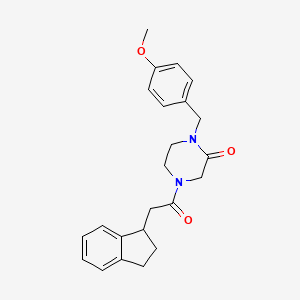
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5660744.png)
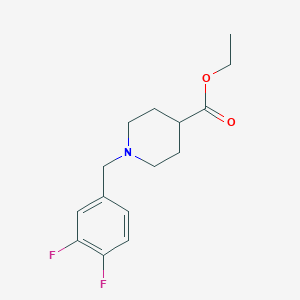
![1-{3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-methyl-1H-tetrazole](/img/structure/B5660754.png)
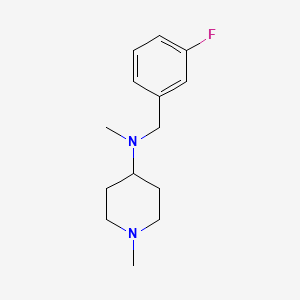

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5660775.png)
![N-(3-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5660781.png)
![6-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1,6-naphthyridin-5(6H)-one](/img/structure/B5660783.png)